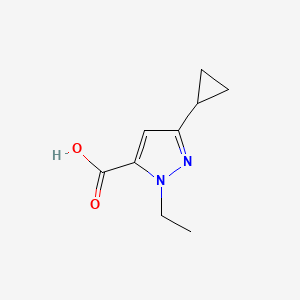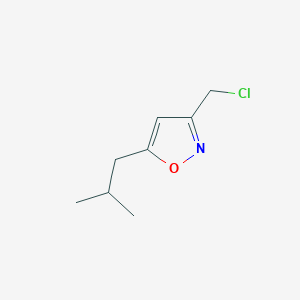![molecular formula C14H19ClN2O2 B1294083 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-21-2](/img/structure/B1294083.png)
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the tetrahydro-1H-benzo[e][1,4]diazepine class, which is a structural framework present in various pharmacologically active molecules. These compounds are of significant interest due to their potential therapeutic applications and diverse biological activities, including anxiolytic and analgesic effects .
Synthesis Analysis
The synthesis of tetrahydro-1H-benzo[e][1,4]diazepine derivatives can be achieved through various synthetic routes. One approach involves solid-phase synthesis using polystyrene resin, starting with polymer-supported 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another method includes a one-pot three-component condensation reaction, which is an efficient and catalyst-free approach for synthesizing related structures such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives . Additionally, the synthesis of related diazepine rings has been reported using aminopropane derivatives and glyoxal, providing a practical method for obtaining optically active hexahydro-1,4-diazepines .
Molecular Structure Analysis
Structural studies of related diazepine derivatives have been conducted using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine revealed an enamide form with diacylation on nitrogen . NMR spectroscopy, including 1H, 13C, 15N, and 19F NMR, has been utilized to determine the chemical shifts and investigate the conformational properties of these compounds .
Chemical Reactions Analysis
The tetrahydro-1H-benzo[e][1,4]diazepine core can undergo various chemical reactions, expanding its skeletal diversity. For example, the reduction of nitro groups and the expansion of the diazepinone scaffold to a benzodiazocinone have been explored . Additionally, the reactivity of these compounds with different nucleophiles, such as alcohols, amines, and water, has been studied, leading to the formation of various substituted diazepines and diazepinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-1H-benzo[e][1,4]diazepine derivatives are influenced by their molecular structure. The presence of substituents such as the Boc group (tert-butoxycarbonyl) and chloro substituents can affect the compound's solubility, stability, and reactivity. The basicity of these compounds is comparable to that of tetrahydropyrimidines, and their spectroscopic data, including IR, NMR, and mass spectra, provide valuable information regarding their structural and electronic characteristics .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 9-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXXZIVCQFUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649615 |
Source


|
| Record name | tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
CAS RN |
886364-21-2 |
Source


|
| Record name | tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)








![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1294015.png)
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)